molecular formula C25H17FN6O4S B11771091 4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride CAS No. 42447-68-7

4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride

Cat. No.: B11771091
CAS No.: 42447-68-7
M. Wt: 516.5 g/mol
InChI Key: PTRUEFPCAGXHGV-UHFFFAOYSA-N
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Description

4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride is a complex organic compound with a molecular formula of C25H17FN6O4S This compound is known for its unique structure, which includes a purine base, a benzoyl group, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide and other nitrogen-containing compounds.

    Benzoylation: The purine base is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Coupling with Phenylcarbamoyl Group: The benzoylated purine is coupled with a phenylcarbamoyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Sulfonyl Fluoride Group: Finally, the sulfonyl fluoride group is introduced using sulfonyl fluoride reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition at the active site or allosteric modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl chloride
  • 4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl bromide

Uniqueness

4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

42447-68-7

Molecular Formula

C25H17FN6O4S

Molecular Weight

516.5 g/mol

IUPAC Name

4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C25H17FN6O4S/c26-37(35,36)19-10-8-16(9-11-19)25(34)30-18-3-1-2-17(12-18)21(33)14-4-6-15(7-5-14)23-31-20-22(27)28-13-29-24(20)32-23/h1-13H,(H,30,34)(H3,27,28,29,31,32)

InChI Key

PTRUEFPCAGXHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)F)C(=O)C3=CC=C(C=C3)C4=NC5=NC=NC(=C5N4)N

Origin of Product

United States

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